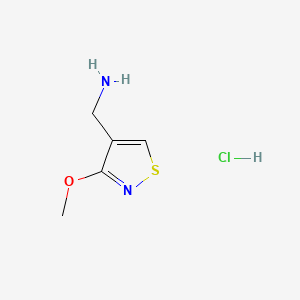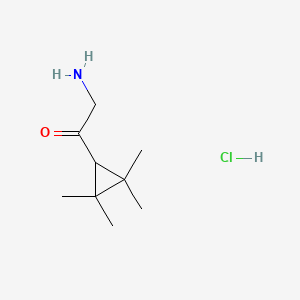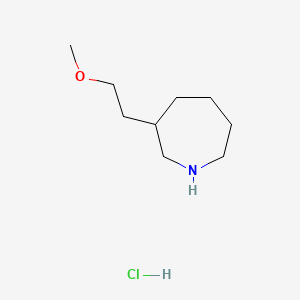
(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride typically involves the reaction of 3-methoxy-1,2-thiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-methoxy-1,2-thiazole+methanamine+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound is also used in the material science industry for the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
Mecanismo De Acción
The mechanism of action of (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (4-Butoxy-3-ethoxyphenyl)methanamine
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the thiazole ring. The presence of the methoxy group and the amine group in specific positions allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3-methoxy-1,2-thiazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-8-5-4(2-6)3-9-7-5;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWOSMVKBRCLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)

![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
